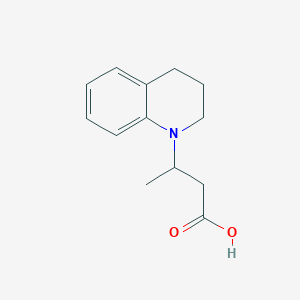
3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, which is a part of the structure of THQBA, can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Chemical Reactions Analysis
While specific chemical reactions involving THQBA are not detailed in the search results, it’s worth noting that esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . This could potentially be relevant to THQBA, given its carboxylic acid group.Aplicaciones Científicas De Investigación
Structural Significance in Natural Products and Pharmaceuticals
1,2,3,4-Tetrahydroquinolines, including derivatives like 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid, are key structural elements in many natural products and have broad commercial applications. They are notably present in bioactive alkaloids like (+)-galipinine and (−)-augustureine, and in pharmaceuticals such as the antibacterial drug (S)-flumequine (Wang et al., 2009).
Use in Synthesis and Chemical Research
- The synthesis of 2-13C-1,2,3,4-tetrahydroquinoline, a related compound, has been achieved with high individual yields, showcasing the compound's relevance in chemical synthesis and research (Pickering et al., 1985).
- The compound's derivatives have been synthesized for studying their reactivity towards various chemical reagents, further highlighting its utility in chemical research, such as in antimicrobial activity studies (Elkholy & Morsy, 2006).
Pharmaceutical Applications
- In the context of pharmaceutical research, this compound derivatives have been explored as scaffolds for creating antimicrobial drugs due to their molecular similarity with fluoroquinolone antibiotics (Zubkov et al., 2016).
- Additionally, their derivatives have been used as chiral catalysts in chemical reactions, further demonstrating their versatility in pharmaceutical and chemical synthesis (Yamashita et al., 1983).
Potential Therapeutic Applications
- A derivative of this compound has shown promise as an αvβ6 integrin inhibitor, potentially useful in the treatment of idiopathic pulmonary fibrosis. This indicates the compound's potential in developing nonpeptidic therapeutic agents (Procopiou et al., 2018).
Novel Antibiotic Properties
- Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as new natural products with significant biological activity against bacteria and fungi, suggesting its potential in antibiotic development (Asolkar et al., 2004).
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(9-13(15)16)14-8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJLAWKVGWSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)

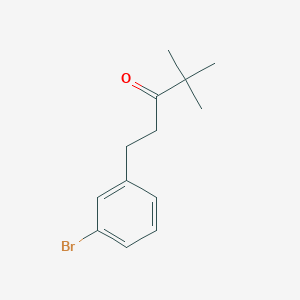

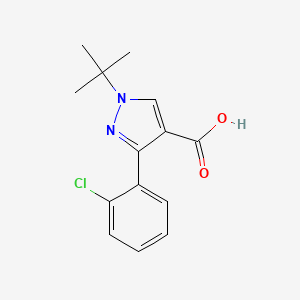
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)
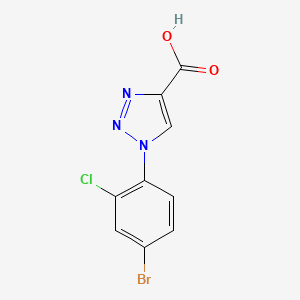

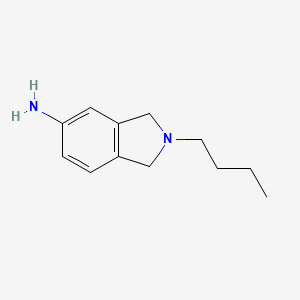
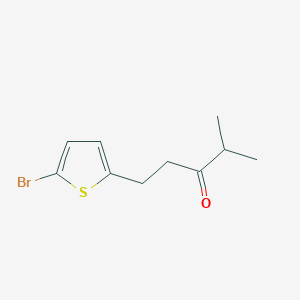
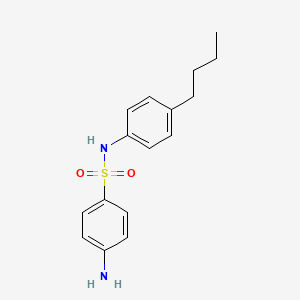
amine](/img/structure/B1371032.png)